(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide falls under the category of amides, specifically acetamides, which are derivatives of acetic acid where one of the hydrogen atoms is replaced by an amine group. The presence of the pyrrolidine ring classifies it further as a cyclic amine.
The synthesis of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide typically involves the reaction of (R)-1-benzylpyrrolidine with acetic anhydride or acetyl chloride. The following outlines the general synthetic route:
This method allows for efficient synthesis while maintaining high yields and purity levels, essential for further applications in research and industry.
The molecular structure of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide can be described as follows:
The three-dimensional conformation of this compound can significantly affect its interaction with biological systems, making structural analysis vital for understanding its potential applications.
(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide can participate in various chemical reactions:
These reactions highlight the versatility of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide in synthetic organic chemistry.
The mechanism of action for (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Upon binding to these targets, it modulates their activity, which may lead to various pharmacological effects.
The physical and chemical properties of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide include:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm structure and purity.
(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide has several scientific applications:
The compound is systematically named as (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide under International Union of Pure and Applied Chemistry conventions. Key structural identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
CAS Registry Number | 114636-33-8 |
Molecular Formula | C₁₃H₁₈N₂O |
Molecular Weight | 218.29 g/mol |
Parent Structure | Pyrrolidine |
Key Functional Groups | Acetamide, Benzyl amine |
Stereocenter Location | Carbon at Pyrrolidin-3-yl Position |
SMILES Notation | CC(=O)N[C@H]1CN(CC2=CC=CC=C2)CC1 |
The molecular structure comprises a five-membered pyrrolidine ring with:
Pyrrolidine-containing compounds have sustained decades of pharmaceutical development due to their versatile bioactivity profiles. The integration of pyrrolidine scaffolds in drug design accelerated notably in the 1990s, with multiple United States Food and Drug Administration-approved therapeutics emerging:
(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide represents a structural analog within this lineage, where the N-benzyl modification aims to optimize target engagement. Its design leverages pyrrolidine's:
Patent literature underscores its exploration in degenerative/inflammatory disease therapeutics (e.g., Australian Patent AU2009273143B2) and neurological applications (European Patent EP3681871A1), validating the scaffold's therapeutic versatility [2] [4].
The chiral carbon at the pyrrolidin-3-yl position generates enantiomers with potentially divergent biological behaviors. The (R)-configuration specifically dictates:
Table 2: Comparative Properties of (R) versus (S) Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Specific Rotation (α) | +15° to +25° (c=1, MeOH) | -15° to -25° (c=1, MeOH) |
Melting Point | 112–115°C | 108–111°C |
Calculated logP | 1.2 | 1.2 |
Chromatographic Resolution | Retained longer on chiral OD-H column (hexane:iPrOH) | Earlier elution |
Pharmacological studies of related compounds reveal the (R)-form often confers superior target specificity. For example, in neurological applications, the (R)-enantiomer of structurally similar compounds shows 10-fold higher affinity for vasopressin receptors implicated in traumatic brain injury responses [4]. This underscores the criticality of stereochemical control in preclinical development. The (R)-configuration in this compound may similarly optimize interactions with aminergic targets (e.g., serotonin or dopamine receptors) due to spatial complementarity with enantioselective binding pockets [1] [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0